molecular formula C9H12ClNO2 B2530467 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride CAS No. 1642301-09-4

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride

Cat. No. B2530467
CAS RN: 1642301-09-4
M. Wt: 201.65
InChI Key: KGOBQBDZUNCOGL-RGMNGODLSA-N
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Description

“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a compound that has been studied in various fields of research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study reported the optimization of asymmetric reduction conditions of a similar compound . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .


Molecular Structure Analysis

The molecular structure of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be analyzed using various techniques. For instance, X-ray intensity data for a similar compound was collected at a temperature of 293K on a Rigaku XtaLAB Mini diffractometer .


Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be complex and varied. One study reported the use of D-optimal experimental design-based optimization in a biocatalytic asymmetric reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be determined using various analytical techniques. For example, one study reported the physicochemical properties of a similar compound, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A novel compound, 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized, characterized, and analyzed using X-ray diffraction, revealing interactions critical for its stability. This synthesis involves (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop‑2-en-1-one, showcasing the versatility of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in chemical synthesis and the importance of molecular interactions in determining compound stability (Naveen et al., 2018).

Catalytic Processes and Synthesis of Chiral Amines

The (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivative was used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process highlights the compound's utility in asymmetric synthesis, contributing to the development of chiral molecules for potential pharmaceutical applications (Huang et al., 2011).

Antimicrobial and Antifungal Activity

Synthesis of novel amides starting from (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine demonstrated significant antimicrobial and antifungal activities. This research underscores the potential of derivatives for developing new antibacterial and antifungal agents, offering a promising route for the discovery of novel therapeutics (Pejchal et al., 2015).

Asymmetric Synthesis and Medicinal Chemistry

A novel synthetic strategy employing (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine led to the high-efficiency synthesis of the isoindolobenzazepine-based lennoxamine alkaloid. This method, involving asymmetric hydrogenation, highlights the importance of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in the asymmetric synthesis of complex molecules with potential pharmacological properties (Mirabal-Gallardo et al., 2012).

Future Directions

The future directions for research on “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” are promising. Given the interesting properties of this compound and similar compounds, further studies could explore their potential applications in various fields, including medicine and chemistry .

properties

IUPAC Name

(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOBQBDZUNCOGL-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride

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